molecular formula C21H15N3O4 B5029733 N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-methyl-3-nitrobenzamide

N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-methyl-3-nitrobenzamide

Número de catálogo B5029733
Peso molecular: 373.4 g/mol
Clave InChI: NLJRQOWEAKSHJN-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-methyl-3-nitrobenzamide, commonly known as BML-275, is a small molecule inhibitor of the enzyme AMP-activated protein kinase (AMPK). AMPK is a key regulator of cellular energy homeostasis and plays a crucial role in the regulation of metabolism, cell growth, and autophagy. BML-275 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, diabetes, and inflammation.

Mecanismo De Acción

BML-275 works by inhibiting the activity of N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-methyl-3-nitrobenzamide, a key regulator of cellular energy homeostasis. N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-methyl-3-nitrobenzamide is activated in response to cellular stress, such as low energy levels, and helps to restore energy balance by promoting catabolic pathways and inhibiting anabolic pathways. BML-275 inhibits the activity of N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-methyl-3-nitrobenzamide by binding to the catalytic subunit of the enzyme, preventing its activation.
Biochemical and Physiological Effects:
BML-275 has been shown to have a variety of biochemical and physiological effects. In cancer cells, BML-275 has been shown to inhibit the activity of mTOR, a key regulator of cell growth and proliferation. BML-275 has also been shown to induce autophagy, a cellular process that helps to remove damaged or unwanted proteins and organelles. In addition, BML-275 has been shown to improve glucose uptake and insulin sensitivity in animal models, making it a potential therapeutic agent for the treatment of diabetes.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One advantage of using BML-275 in lab experiments is its specificity for N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-methyl-3-nitrobenzamide. BML-275 has been shown to inhibit the activity of N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-methyl-3-nitrobenzamide without affecting other kinases, making it a useful tool for studying the role of N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-methyl-3-nitrobenzamide in cellular processes. However, one limitation of using BML-275 is its potential off-target effects. BML-275 has been shown to inhibit the activity of other enzymes, such as CK2 and PIM1, at high concentrations, which could confound experimental results.

Direcciones Futuras

There are several future directions for the study of BML-275. One area of research is the development of more potent and selective N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-methyl-3-nitrobenzamide inhibitors. Another area of research is the identification of biomarkers that can predict the response to BML-275 treatment in cancer patients. In addition, further studies are needed to determine the safety and efficacy of BML-275 in clinical trials for the treatment of cancer, diabetes, and inflammation.

Métodos De Síntesis

BML-275 can be synthesized using a multi-step synthetic route starting from commercially available starting materials. The synthesis involves the preparation of 2-methyl-3-nitrobenzoic acid, which is then converted to the corresponding acid chloride. The acid chloride is then reacted with 4-(1,3-benzoxazol-2-yl)aniline in the presence of a base to yield BML-275.

Aplicaciones Científicas De Investigación

BML-275 has been extensively studied for its potential therapeutic applications in various diseases. In cancer research, BML-275 has been shown to inhibit the growth of cancer cells and induce apoptosis. BML-275 has also been studied for its potential use in the treatment of diabetes, as it has been shown to improve glucose uptake and insulin sensitivity in animal models. In addition, BML-275 has been studied for its anti-inflammatory effects, as it has been shown to inhibit the production of pro-inflammatory cytokines.

Propiedades

IUPAC Name

N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-methyl-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15N3O4/c1-13-16(5-4-7-18(13)24(26)27)20(25)22-15-11-9-14(10-12-15)21-23-17-6-2-3-8-19(17)28-21/h2-12H,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLJRQOWEAKSHJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1[N+](=O)[O-])C(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.